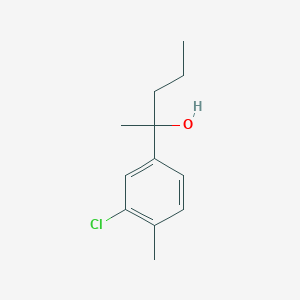

2-(3-Chloro-4-methylphenyl)-2-pentanol

Description

2-(3-Chloro-4-methylphenyl)-2-pentanol is a secondary alcohol featuring a pentanol backbone with a 3-chloro-4-methylphenyl substituent at the second carbon. The alcohol functional group may confer solubility in polar solvents and enable participation in hydrogen bonding, influencing reactivity and biological interactions.

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-4-7-12(3,14)10-6-5-9(2)11(13)8-10/h5-6,8,14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCVXPZGMXRVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C=C1)C)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-2-pentanol typically involves the reaction of 3-chloro-4-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-Chloro-4-methylphenyl)-2-pentanone.

Reduction: Formation of this compound or 2-(3-Chloro-4-methylphenyl)pentane.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

(a) 2-(5-Chloro-2-thienyl)-2-pentanol

- Structure : Replaces the phenyl ring with a thienyl group (a sulfur-containing heterocycle).

- Key Differences : The thienyl group introduces aromatic sulfur, which may alter electronic properties and metabolic stability compared to the phenyl analog. The molecular weight is 204.72 g/mol .

- Applications : Thienyl derivatives are often explored in medicinal chemistry due to enhanced binding affinity in certain targets.

(b) 3-(4-Chlorophenyl)-2-methyl-3-pentanol (CAS 1172851-23-8)

- Structure : Features a 4-chlorophenyl group and a methyl branch at the third carbon.

- The 4-chloro substitution (vs. 3-chloro-4-methyl in the target compound) may influence intermolecular interactions and crystallization behavior .

(c) N-(3-Chloro-4-methylphenyl)-2-methylpentanamide (Pentanochlor)

- Structure : Amide derivative with a 3-chloro-4-methylphenyl group.

- Key Differences: The amide group enhances hydrogen-bonding capacity and stability compared to the alcohol. Pentanochlor is a solid (MP: 85°C) with herbicidal activity, suggesting that the target alcohol could serve as a precursor in agrochemical synthesis .

Physicochemical Properties

Table 1: Comparative Physical Properties

*Estimated based on structural analogs.

Stereochemical Considerations

The target compound contains a chiral center at the second carbon, similar to 2-pentanol enantiomers. Evidence indicates that (R)- and (S)-enantiomers of secondary alcohols can exhibit divergent biological activities. For example:

- 2-Pentanol: (S)-enantiomers are intermediates in anti-Alzheimer’s drug synthesis, while (R)-enantiomers are used in chiral microemulsions for drug separation .

- Km Differences: Bacterial enzymes show 7.5-fold higher affinity for (S)-2-pentanol over (R)-isomers, suggesting enantioselective metabolism . For this compound, enantiomeric purity could critically impact bioactivity, necessitating chiral resolution techniques like β-cyclodextrin GC-MS (as used for 2-pentanol in Baijiu analysis) .

Biological Activity

2-(3-Chloro-4-methylphenyl)-2-pentanol is an organic compound with potential biological activity that has garnered interest in various scientific fields, including medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring and a tertiary alcohol functional group. Its molecular formula is , with a molecular weight of approximately 232.72 g/mol. The presence of the chloro group can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The chloro substituent enhances the lipophilicity of the molecule, which may facilitate its passage through cellular membranes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction : There is evidence indicating that it may act as a modulator of neurotransmitter receptors, influencing synaptic transmission.

Biological Activity

Research into the biological activity of this compound has highlighted several areas:

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound against various bacterial strains. It has shown promising results, particularly against gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines:

- Cell Line : HeLa (cervical cancer)

- IC50 : 25 µM after 48 hours of exposure.

This suggests a moderate level of cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Testing : Research conducted by Smith et al. (2020) reported that this compound induced apoptosis in HeLa cells via the mitochondrial pathway, indicating its possible application in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.